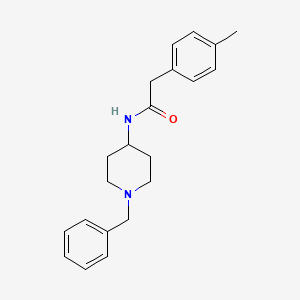

![molecular formula C11H15F3N4O2 B5500763 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with diketones or β-diketones in the presence of acid catalysts. For compounds similar to 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide, specific methodologies may include the reaction of ethyl cyanoacetate and trifluoroacetic anhydride, followed by subsequent reactions such as chloridization and condensation with aqueous hydrazine, as demonstrated in the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives (Wu et al., 2006). These synthetic routes highlight the versatility and complexity of synthesizing pyrazole derivatives with trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide, is characterized by the presence of a pyrazole ring, a core structure that influences their chemical behavior and interactions. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate the structural aspects of these compounds, providing a detailed understanding of their molecular geometry, electronic distribution, and potential sites for chemical reactions (Kusakiewicz-Dawid et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactivity towards various chemical reagents, including nucleophiles and electrophiles. The trifluoromethyl group in compounds like 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide significantly influences their chemical properties, making them susceptible to nucleophilic attack and facilitating reactions such as acylation, alkylation, and cycloaddition. These reactions are crucial for further functionalization and modification of the core pyrazole structure, leading to a wide range of derivatives with diverse chemical and biological activities (Prabakaran et al., 2012).

Scientific Research Applications

Synthesis and Medicinal Applications

Synthesis and Biological Evaluation of Amino Pyrazole Derivatives

Amino pyrazole derivatives, including compounds structurally similar to "3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide," have been synthesized and evaluated for their medicinal value. These compounds have demonstrated potential as antimicrobial agents, with several derivatives exhibiting good activity against microbes. The process involved the synthesis of an intermediate N-[3,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide, followed by several chemical reactions to produce the target amino pyrazole derivatives (Shah, Patel, & Karia, 2018).

Antileukemic and Antifungal Activities

Certain pyrazole derivatives have been explored for their antileukemic activity and stability, providing a basis for the potential therapeutic use of related compounds. The synthesized triazenopyrazoles showed significant activity in increasing the lifespan in leukemia assays, indicating their potential in antileukemic therapies (Shealy & O'dell, 1971).

Agricultural Applications

Nematocidal Activity of Pyrazole Carboxamide Derivatives

Research on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which share a similar chemical backbone with the queried compound, has shown that while these compounds have weak fungicidal activity, some exhibit significant nematocidal activity against Meloidogyne incognita, a type of parasitic nematode. This finding suggests potential agricultural applications in managing nematode infestations (Zhao et al., 2017).

Advanced Material and Chemical Synthesis

Synthesis of Fluorescent Molecules and Echinochloa Crus-Galli Inhibitors

A study on the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its use in creating novel fluorescent molecules and potential inhibitors of Echinochloa crus-galli, a pervasive weed, highlights the versatility of pyrazole derivatives in both material science and agriculture. This suggests that compounds similar to "3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide" could have applications beyond medicinal use (Wu et al., 2006).

Future Directions

The combined information on pyrazoles will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part . This could lead to the development of new promising drugs with a wide range of applications.

properties

IUPAC Name |

5-propan-2-yl-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2/c1-6(2)7-5-8(18-17-7)9(19)15-3-4-16-10(20)11(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,19)(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUXJAWWGHSXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NCCNC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)

![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5500686.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)